N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide
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Overview
Description
- N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide, also known as HNBH , is a chemical compound with the molecular formula C₁₇H₁₂N₄O₄.
- It features a hydrazide functional group and a substituted naphthalene ring system.
- HNBH has garnered interest due to its potential applications as a corrosion inhibitor for mild steel in acidic environments .
Preparation Methods
- The synthetic route to prepare HNBH involves the condensation reaction between 2-hydroxynaphthaldehyde and 4-nitroacetophenone hydrazine.
- The reaction proceeds under reflux conditions in ethanol or another suitable solvent.
- Industrial production methods may vary, but the laboratory synthesis provides a reliable approach to obtain HNBH.
Chemical Reactions Analysis
- HNBH can undergo various reactions:
Oxidation: It may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could modify the nitro group.
Substitution: Substituents on the aromatic rings may undergo substitution reactions.
- Common reagents include hydrazine, acids, and bases.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Corrosion Inhibition: As mentioned earlier, HNBH acts as a corrosion inhibitor for mild steel in acidic media.
Biological Studies: Researchers explore its potential biological activities, such as antimicrobial or antioxidant properties.
Materials Science: HNBH might find applications in coatings or surface treatments.
Mechanism of Action
- HNBH likely adsorbs onto the metal surface through physisorption.
- The Langmuir adsorption isotherm describes its behavior as a mixed-type inhibitor.
- Further studies are needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
- While HNBH is unique due to its specific structure, other hydrazide-based inhibitors exist.
- Similar compounds include hydrazides with different aromatic substituents.
Properties
Molecular Formula |
C19H15N3O4 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C19H15N3O4/c23-18-10-7-14-3-1-2-4-16(14)17(18)12-20-21-19(24)11-13-5-8-15(9-6-13)22(25)26/h1-10,12,23H,11H2,(H,21,24)/b20-12- |
InChI Key |
ZSWCNDIWZUXOFA-NDENLUEZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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